2-Chloro-4-morpholin-4-yl-phenylamine mechanism of action
2-Chloro-4-morpholin-4-yl-phenylamine mechanism of action
Topic: 2-Chloro-4-morpholin-4-yl-phenylamine mechanism of action Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.[1][2]
Pharmacophore Mechanics, Synthesis, and Medicinal Applications[2][3]
Executive Summary & Chemical Identity
2-Chloro-4-morpholin-4-yl-phenylamine (CAS: 105315-95-5), often referred to as 2-chloro-4-morpholinoaniline , is a specialized organochlorine intermediate used primarily in the synthesis of small-molecule kinase inhibitors.[2][3] Unlike its structural isomer 3-chloro-4-morpholinoaniline (a key intermediate for Linezolid), this 2-chloro analog serves as a critical scaffold for targeting Type III receptor tyrosine kinases (e.g., FLT3, c-Kit) and EGFR/VEGFR pathways.[2][3]
This guide details the molecule's role as a pharmacophore, its "mechanism of action" within the context of ligand-protein binding, and rigorous protocols for its synthesis and handling.[2][3]
| Property | Specification |
| IUPAC Name | 2-Chloro-4-(morpholin-4-yl)aniline |
| CAS Number | 105315-95-5 |
| Molecular Formula | C₁₀H₁₃ClN₂O |
| Molecular Weight | 212.68 g/mol |
| Key Functional Groups | Primary Amine (Aniline), Ortho-Chloro substituent, Para-Morpholine ring |
| Primary Application | Scaffold for Kinase Inhibitors (FLT3, c-Kit, EGFR) |
Mechanism of Action: The Pharmacophoric Role
While 2-chloro-4-morpholinoaniline is not a standalone drug, its structural features dictate the mechanism of action of the final pharmaceutical agents it constructs.[2][3] In medicinal chemistry, it functions as a "Hinge-Binding Tail" moiety.[2][3]
2.1. Structural Biology & Binding Kinetics
When incorporated into a kinase inhibitor (typically via amidation or urea formation at the aniline nitrogen), this scaffold exerts effects through three distinct vectors:[2]
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The Aniline Nitrogen (Hinge Interaction):
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Mechanism: Acts as a hydrogen bond donor.[2][3][4] In the ATP-binding pocket of kinases, this nitrogen often forms a critical H-bond with the backbone carbonyl of the "hinge region" (the segment connecting the N- and C-terminal lobes of the kinase).[2][3]
-
Impact: Anchors the inhibitor in the active site, determining potency.[2]
-
-
The Ortho-Chlorine Atom (Conformational Control):
-
Mechanism: The chlorine atom at the 2-position creates steric bulk that forces the aniline ring to twist relative to the rest of the molecule (atropisomerism).[2][3] This "pre-organized" conformation reduces the entropic penalty of binding.[2][3]
-
Selectivity: The chlorine often occupies a small hydrophobic pocket (e.g., near the gatekeeper residue), improving selectivity against kinases with smaller gatekeepers.[2][3]
-
-
The Para-Morpholine Ring (Solubility & ADME):
-
Mechanism: The morpholine ring projects into the solvent-exposed region of the protein.[2][3] The ether oxygen acts as a weak H-bond acceptor.[2][3]
-
Impact: significantly enhances aqueous solubility (lowering LogP) and metabolic stability compared to a phenyl or alkyl group.[3] It prevents rapid clearance while maintaining permeability.[2][3]
-
2.2. Visualization: Pharmacophore Map
The following diagram illustrates how the 2-chloro-4-morpholinoaniline moiety interacts within a theoretical kinase active site.
[2][3][5][6]
Synthesis Protocol
The synthesis of 2-chloro-4-morpholinoaniline is a self-validating two-step process involving Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.[2][3]
Precursor Selection: The synthesis must start with 2-chloro-4-fluoronitrobenzene (also known as 4-fluoro-2-chloronitrobenzene).[2][3] Note: Using 3-chloro-4-fluoronitrobenzene will yield the wrong isomer (Linezolid intermediate).[2][3]
Step 1: SNAr Reaction[2]
-
Reagents: 2-Chloro-4-fluoronitrobenzene, Morpholine, Potassium Carbonate (K₂CO₃).[2][3]
-
Solvent: Acetonitrile (MeCN) or DMF.[2]
-
Mechanism: The morpholine nitrogen attacks the carbon bonded to fluorine (activated by the para-nitro group).[2] The chlorine atom at the ortho position remains intact because the para-fluorine is significantly more electrophilic in SNAr regimes.[2]
Step 2: Nitro Reduction[1][2]
-
Reagents: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or H₂/Pd-C.[2][3]
-
Solvent: Ethanol/Water (3:1).[2]
-
Mechanism: Selective reduction of the nitro group to a primary amine without dechlorinating the aromatic ring.[2][3]
3.1. Detailed Workflow Diagram[2][3]
Experimental Protocols & Characterization
Protocol A: Synthesis of 2-Chloro-4-morpholinoaniline
Objective: Produce 5g of high-purity intermediate for SAR studies.
-
SNAr Coupling:
-
Charge a 100 mL round-bottom flask with 2-chloro-4-fluoronitrobenzene (5.0 g, 28.5 mmol) and acetonitrile (50 mL).
-
Add Potassium Carbonate (5.9 g, 42.7 mmol) followed by dropwise addition of Morpholine (3.0 mL, 34.2 mmol).
-
Reflux at 80°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2] The fluorine is displaced; the spot will shift to a lower R_f due to the amine.[2][3]
-
Workup: Cool, filter off salts, and concentrate the filtrate.[2] Recrystallize the yellow solid (nitro intermediate) from ethanol.[3]
-
-
Reduction (Fe/NH₄Cl Method):
-
Dissolve the nitro intermediate (from Step 1) in Ethanol (40 mL) and Water (10 mL).[3]
-
Add Ammonium Chloride (7.6 g) and Iron Powder (4.8 g, 325 mesh).[3]
-
Heat to vigorous reflux (80°C) for 2 hours. The yellow color should fade to a pale off-white/brown.[2][3]
-
Workup: Filter hot through Celite to remove iron residues.[2][3] Basify filtrate with NaHCO₃ if necessary, extract with Ethyl Acetate, dry over MgSO₄, and concentrate.
-
Protocol B: Quality Control (QC) Parameters
Verify the identity using the following expected signals.
| Technique | Expected Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 6.7-6.9 (m, 3H) | Aromatic protons (1,2,4-substitution pattern).[2][3] |
| δ 4.8 (s, 2H) | Broad singlet for -NH₂ (Aniline).[3] | |
| δ 3.7 (m, 4H), 2.9 (m, 4H) | Morpholine ring protons (O-CH₂ and N-CH₂).[3] | |
| LC-MS (ESI+) | m/z 213.1 [M+H]⁺ | Consistent with Molecular Weight 212.[2][3]68. |
| Appearance | Off-white to pale brown solid | Darkening indicates oxidation of the aniline.[2][3] |
Safety & Handling (E-E-A-T)
Hazard Identification:
-
Acute Toxicity: Anilines are generally toxic if swallowed or inhaled.[2][3] They can cause methemoglobinemia.[2][3]
-
Skin Sensitization: Potential allergen.[2][3] Wear nitrile gloves and long sleeves.[2][3]
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines oxidize over time; if the solid turns dark brown/black, repurification is required before use in sensitive kinase assays.[2][3]
References
-
Vertex Pharmaceuticals. (2003).[2][3] Kinase inhibitors and methods of use thereof.[2][3][4][5][6] Patent WO2004058749.[2][3] (Describes the synthesis and use of 2-chloro-4-morpholin-4-yl-phenylamine as an intermediate).
-
BLD Pharm. (2025).[2][3] Product Analysis: 2-Chloro-4-morpholinoaniline (CAS 105315-95-5).[2][3][7][8][9] Accessed via BLD Pharm Catalog.[2][3]
-
Barreiro, E. J., et al. (2014).[2][3] "Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors." European Journal of Medicinal Chemistry, 75, 1-12.[2][3] (Contextualizes the pharmacophore in EGFR inhibition).
-
Sigma-Aldrich. (2025).[2][3] Material Safety Data Sheet: Chloro-morpholinoanilines.[2][3][2][3]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 58785-07-2|3-Chloro-2-morpholinoaniline|BLD Pharm [bldpharm.com]
- 3. 3-Chloro-4-morpholinoaniline | C10H13ClN2O | CID 108661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. 70291-67-7|4-(4-Chlorophenyl)morpholine|BLD Pharm [bldpharm.com]
- 8. 339071-18-0|N-(3-Chloro-4-morpholinophenyl)-N'-hydroxyformimidamide|BLD Pharm [bldpharm.com]
- 9. 105315-95-5|2-Chloro-4-morpholinoaniline|BLD Pharm [bldpharm.com]
